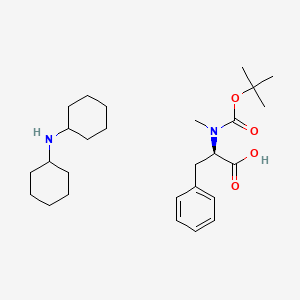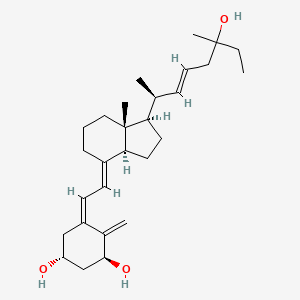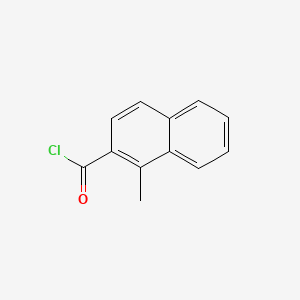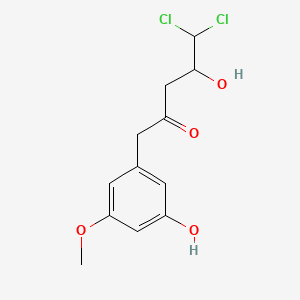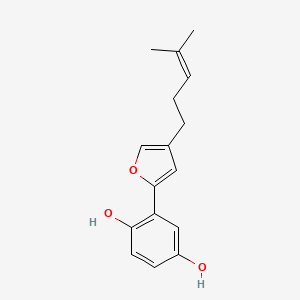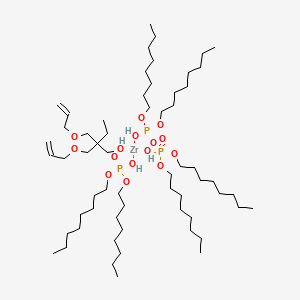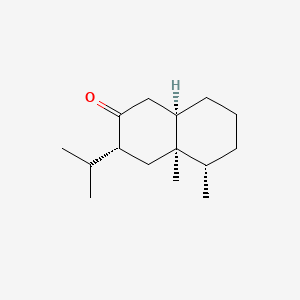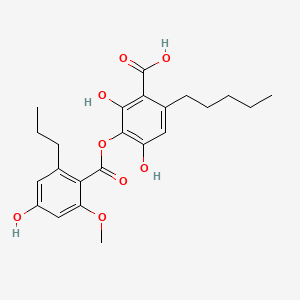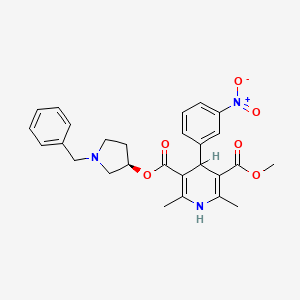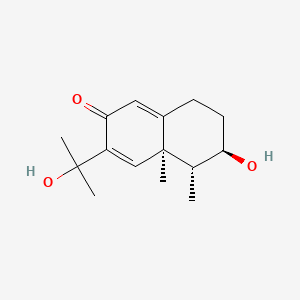
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is a naturally occurring compound isolated from the endophytic fungus Penicillium sp. N-175-1. It belongs to the class of eremophilane sesquiterpenes and has shown potential biological activities, including cytotoxicity against certain cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the endophytic fungus Penicillium sp. N-175-1. The fungus is cultured on steamed unpolished rice, and the compound is extracted using organic solvents. The structure of petasitol is then elucidated using spectroscopic techniques such as 2D NMR and high-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) .
Industrial Production Methods
N-175-1 strain, followed by extraction and purification processes similar to those used in laboratory-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of petasitol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving petasitol often use halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of petasitol may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a starting material for the synthesis of other eremophilane sesquiterpenes and related compounds.
Medicine: Due to its cytotoxic properties, petasitol is being investigated for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of petasitol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by blocking the cell cycle. This inhibition is likely mediated through the disruption of survival signal transduction pathways, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is structurally similar to other eremophilane sesquiterpenes such as sporogen-AO1, petasol, and 6-dehydropetasol. it is unique in its specific biological activities and cytotoxic properties . The following table highlights the similarities and differences between petasitol and related compounds:
| Compound | Similarity to this compound | Unique Features |
|---|---|---|
| Sporogen-AO1 | High | Cytotoxicity to HL60 and HeLa cells |
| Petasol | High | Growth-restoring activity in yeast |
| 6-Dehydropetasol | High | Minor growth-restoring activity in yeast |
Eigenschaften
CAS-Nummer |
19887-91-3 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.338 |
IUPAC-Name |
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-12(16)6-5-10-7-13(17)11(14(2,3)18)8-15(9,10)4/h7-9,12,16,18H,5-6H2,1-4H3/t9-,12+,15+/m0/s1 |
InChI-Schlüssel |
YXGZITBUKDXPFL-TURKWSHLSA-N |
SMILES |
CC1C(CCC2=CC(=O)C(=CC12C)C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10-Dichloro-2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B564048.png)
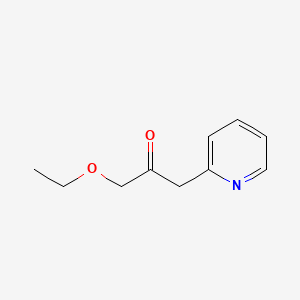
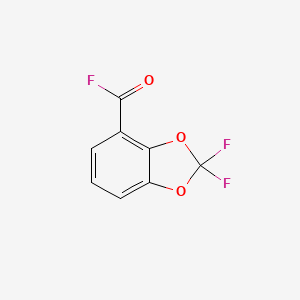
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B564051.png)
